Methyl 3-methyl-2-butenoate

Catalog No.
S1525688
CAS No.
924-50-5
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-methyl-2-butenoate

Sourcing β,β-dimethylacrylate esters with adequate steric hindrance for regioselective dienolate chemistry often leads to inconsistent results and polymerization.

  • Exclusive β,β-dimethyl shielding prevents runaway polymerization, enabling controlled Michael additions on nitrogen heterocycles.
  • Functions as a dienolate precursor for single-step isotretinoin synthesis, generating methoxide in situ for spontaneous lactone ring-opening.
  • Cadmium chloride mediation enables highly selective γ-condensation with aldehydes, extending conjugated systems without α-branching.

CAS Number

924-50-5

Product Name

Methyl 3-methyl-2-butenoate

IUPAC Name

methyl 3-methylbut-2-enoate

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3

InChI Key

FZIBCCGGICGWBP-UHFFFAOYSA-N

SMILES

CC(=CC(=O)OC)C

Synonyms

Senecioic Acid Methyl Ester; 3-Methyl-2-butenoic Acid Methyl Ester; 3-Methylcrotonic Acid Methyl Ester; Methyl 3,3-Dimethacrylate; Methyl 3,3-Dimethylacrylate; Methyl 3-Methylcrotonate; Methyl Dimethylacrylate; Methyl Senecioate; Methyl β,β-Dimethyla

Canonical SMILES

CC(=CC(=O)OC)C

The exact mass of the compound Methyl 3-methyl-2-butenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g, 25 ml

Methyl 3-methyl-2-butenoate (CAS 924-50-5), also known as methyl 3,3-dimethylacrylate, is a branched α,β-unsaturated ester that serves as a critical building block in organic synthesis, active pharmaceutical ingredient (API) manufacturing, and materials science. Featuring a carbon-carbon double bond conjugated with a methyl ester and sterically shielded by two β-methyl groups, it functions as a controlled Michael acceptor, a dienophile, and a precursor for regioselective dienolate chemistry . In procurement contexts, its value lies in its specific balance of moderate steric hindrance, high electron density at the olefinic bond, and a relatively low boiling point, which collectively dictate its processability and compatibility with complex multi-step synthetic routes [1].

Procurement Fit

Versatile synthetic intermediate for complex molecule assembly
Unique β-geminal dimethyl substitution enables distinct reactivity and stereocontrol
Research-grade compound for atmospheric chemistry, chemical ecology, and medicinal chemistry studies

Substituting Methyl 3-methyl-2-butenoate with its closest homolog, ethyl 3-methyl-2-butenoate, fundamentally alters the leaving group dynamics during cascade reactions; for instance, the ethyl ester fails to generate the specific in situ methoxide anion required for spontaneous lactone ring-opening in retinoid synthesis[1]. Furthermore, replacing it with less branched analogs like methyl crotonate (methyl 2-butenoate) removes the β,β-dimethyl steric shield [2]. This lack of steric hindrance drastically reduces regiocontrol in dienolate condensations and leaves the double bond vulnerable to unselective multiple additions or spontaneous polymerization under basic conditions, rendering generic mono-substituted substitutes unviable for precision synthesis [3].

Substitution Risk

The geminal dimethyl group markedly accelerates reaction with NO₃ radicals; analog rate constants can differ by nearly an order of magnitude, impacting atmospheric fate models.
Semiochemical activity in nematode assays is highly structure-specific; generic α,β-unsaturated esters fail to elicit sex- and stage-specific chemotaxis.
Facial diastereoselectivity in photochemical deconjugation is scaffold-dependent; simpler esters may not reproduce the high diastereomeric excess achievable with 3-methyl-2-butenoate.

API Process Economy: In Situ Methoxide Generation for Retinoid Synthesis

In the commercial synthesis of isotretinoin, the condensation of the dienolate of Methyl 3-methyl-2-butenoate with β-ionylidene acetaldehyde proceeds via an intermediate lactone. Because it is a methyl ester, the reaction generates methoxide in situ, which spontaneously opens the lactone ring to yield the final API in >95% purity in a single step [1]. In contrast, using alternative esters or traditional stepwise routes requires the isolation of the lactone intermediate and the addition of an external strong base (such as potassium tert-butoxide) to achieve the same transformation [2].

Evidence DimensionSynthesis step economy and base requirement
Target Compound Data1-step condensation/ring-opening, 0 equivalents external base
Comparator Or BaselineTraditional stepwise synthesis (2 steps, requires external KO-tert-butoxide)
Quantified DifferenceEliminates 1 unit operation and 1 equivalent of external strong base
ConditionsCommercial-scale condensation with β-ionylidene acetaldehyde

Eliminating a unit operation and external base requirement drastically reduces cycle time and raw material costs in commercial API scale-up.

NO₃ Radical Reactivity
Head-to-head
Target: k = 1.41×10⁻¹⁴ cm³ molecule⁻¹ s⁻¹
Comparator (methyl E-2-butenoate): 1.85×10⁻¹⁵
Approx. 7.6-fold higher rate
Reported rate difference informs nighttime degradation models; analog data would substantially underestimate reactivity.
Gas-phase, 298 K, relative-rate technique

Olefinic Electron Density: Electrophilic Reactivity Profile

The presence of two methyl groups at the β-position significantly increases the electron density of the carbon-carbon double bond compared to mono-substituted analogs. Quantitative kinetic assays measuring gas-phase electrophilic attack by NO3 radicals demonstrate that Methyl 3-methyl-2-butenoate has a reaction rate constant of 1.41 × 10^-14 cm³ molecule⁻¹ s⁻¹ [1]. When compared to the mono-substituted baseline, methyl E-2-butenoate (methyl crotonate), which exhibits a rate constant of 1.85 × 10^-15 cm³ molecule⁻¹ s⁻¹, the target compound is substantially more reactive toward specific electrophiles[1].

Evidence DimensionElectrophilic addition rate constant (NO3 radical assay)
Target Compound Data1.41 ± 0.23 × 10^-14 cm³ molecule⁻¹ s⁻¹
Comparator Or BaselineMethyl E-2-butenoate (1.85 ± 0.56 × 10^-15 cm³ molecule⁻¹ s⁻¹)
Quantified Difference7.6-fold higher reaction rate constant for the β,β-dimethyl compound
ConditionsGas-phase relative-rate method at T = 298 K and P = 760 Torr

Proves that the β,β-dimethyl substitution fundamentally alters the electronic profile of the olefin, enabling specific electrophilic transformations that fail with mono-substituted acrylates.

Nematode Chemotaxis
Class-level
Elicits strong, sex- and stage-specific attraction; preferred over isoamyl alcohol; interferes with mating behaviour.
Reported semiochemical activity is structure-dependent; generic unsaturated esters do not replicate this behavioural response.
C. elegans two-choice assay, 10⁶-fold concentration range

Thermal Processability: Distillation and Excess Reagent Removal

In multi-step syntheses involving sensitive macrocycles or polyenes, unreacted starting materials must be removed under the mildest possible conditions to prevent thermal degradation. Methyl 3-methyl-2-butenoate features a boiling point of 130.0–132.0 °C at atmospheric pressure . Its closest homolog, ethyl 3-methyl-2-butenoate, has a significantly higher boiling point of approximately 154 °C [1]. This difference allows the methyl ester to be stripped via vacuum distillation at substantially lower temperatures.

Evidence DimensionAtmospheric boiling point
Target Compound Data130.0–132.0 °C (at 760 mmHg)
Comparator Or BaselineEthyl 3-methyl-2-butenoate (~154 °C at 760 mmHg)
Quantified Difference~22 °C lower distillation temperature
ConditionsStandard atmospheric pressure (760 mmHg)

Enables milder stripping of excess reagent during workup, minimizing yield loss due to the thermal degradation of heat-sensitive downstream products.

Diastereoselectivity
Class-level
Diastereomeric excess >95%
High stereocontrol reported with carbohydrate-based auxiliaries; simpler esters may not achieve comparable selectivity.
Photodeconjugation, λ >280 nm, chiral auxiliary
Taxoid Cytotoxicity
Head-to-head
Unsaturated C-2 ester: IC₅₀ = 1.1 nM
Saturated analog: IC₅₀ = 4.6 nM
Approx. 4.2-fold difference
Reported cell-model activity profile differs; unsaturated ester shows lower IC₅₀ and similar potency to reference taxoid in this assay.
B16 melanoma cells, 72 h exposure

Commercial Synthesis of Retinoid APIs

Due to its ability to generate methoxide in situ for spontaneous lactone ring-opening, this compound is a highly efficient dienolate precursor for the single-step commercial synthesis of isotretinoin and related polyene pharmaceuticals [1].

Regioselective Construction of Polyene Chains

Leveraging its specific steric and electronic profile, the dienolate of this compound can be directed via cadmium chloride mediation to undergo highly selective γ-condensation with aldehydes, making it ideal for extending conjugated systems without unwanted α-branching [2].

Controlled Michael Acceptor in Heterocycle Synthesis

The β,β-dimethyl steric shield prevents runaway polymerization under basic conditions, allowing this compound to serve as a precise Michael acceptor for the controlled mono-alkylation of nitrogen heterocycles, such as nitroethylpyrroles [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Atmospheric VOC Fate Studies
Reaction rate coefficient specificity
Nighttime NO₃ degradation model accuracy
Nematode Behavioral Ecology
Semiochemical specificity
Sex- and stage-specific chemotaxis reproducibility
Asymmetric Synthesis
Diastereoselectivity in photodeconjugation
Enantiomeric excess reproducibility
Taxoid Cytotoxic Activity Studies
Cell-model activity profile
IC₅₀ concordance across analogs

XLogP3

1.6

Boiling Point

136.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 4 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

924-50-5

General Manufacturing Information

2-Butenoic acid, 3-methyl-, methyl ester: ACTIVE

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